Dichlorotetrakis(triphenylphosphine)ruthenium(II) (CAS 15555-77-8) is an 18-electron, coordinatively saturated ruthenium(II) complex widely utilized as a precatalyst and organometallic precursor. While closely related to the 16-electron tris(triphenylphosphine) variant, the tetrakis complex is distinguished by its built-in ligand buffer. Upon dissolution, it completely dissociates exactly one triphenylphosphine ligand to generate the catalytically active 16-electron species. This unique thermodynamic profile prevents the detrimental over-dissociation and subsequent dimerization that plagues less saturated ruthenium sources, making it a highly reliable choice for transfer hydrogenation, reductive amination, and the synthesis of advanced olefin metathesis catalysts [1].
Substituting Dichlorotetrakis(triphenylphosphine)ruthenium(II) with the more common Dichlorotris(triphenylphosphine)ruthenium(II) or attempting in-situ generation from ruthenium halides often leads to process inconsistencies and yield drops. Isolated RuCl2(PPh3)3 is prone to partial dissociation in solution, forming the catalytically inactive chloride-bridged dimer[RuCl2(PPh3)2]2. The tetrakis complex solves this by releasing one equivalent of free triphenylphosphine upon dissolution, shifting the equilibrium to maintain a purely monomeric, active state [1]. Furthermore, attempting to generate the active complex in situ from generic Ru salts and free phosphine results in incomplete complexation and significantly lower yields in sensitive catalytic applications [2].
Solution NMR studies demonstrate that RuCl2(PPh3)4 completely dissociates one phosphine ligand upon dissolution, generating a 1:1 ratio of the active 16-electron RuCl2(PPh3)3 and free PPh3. This in-situ free phosphine acts as a stabilizing buffer. When compared to isolated RuCl2(PPh3)3, which undergoes detrimental partial dissociation to form the inactive chloride-bridged dimer [RuCl2(PPh3)2]2, the tetrakis variant maintains a purely monomeric active species profile [1].
| Evidence Dimension | Solution species distribution (NMR) |
| Target Compound Data | 100% conversion to active monomeric RuCl2(PPh3)3 + 1 eq free PPh3 |
| Comparator Or Baseline | Isolated RuCl2(PPh3)3 (forms inactive[RuCl2(PPh3)2]2 dimer in solution) |
| Quantified Difference | Elimination of dimer formation via equilibrium shift |
| Conditions | Non-polar solvent dissolution at standard temperature |
Buyers requiring a stable, active monomeric Ru(II) species for prolonged reactions should procure the tetrakis complex to avoid yield losses caused by catalyst dimerization.
In the catalytic reductive amination of aldehydes to primary amines, the use of molecularly defined RuCl2(PPh3)4 achieves benzylamine yields of 92-95%. In contrast, attempting to substitute this with an in-situ generated catalyst from generic ruthenium salts and triphenylphosphine caps the yield at approximately 53% due to incomplete complexation and side-product formation[1].
| Evidence Dimension | Primary amine yield |
| Target Compound Data | 92-95% yield |
| Comparator Or Baseline | In-situ generated Ru-PPh3 complexes (max 53% yield) |
| Quantified Difference | 39-42% absolute yield increase |
| Conditions | Reductive amination of benzaldehyde using NH3/H2 |
Procuring the pre-formed tetrakis complex is critical for maximizing product yield and minimizing purification costs in industrial amine synthesis.
RuCl2(PPh3)4 is a highly reliable starting material for synthesizing advanced ruthenium indenylidene complexes (e.g., reacting with 3,3-diphenylpropyn-3-ol). While RuCl2(PPh3)3 can also be used, the tetrakis complex provides a more controlled reaction environment. The extra equivalent of triphenylphosphine stabilizes the intermediate species during the harsh thermal conditions required for the allenylidene-to-indenylidene rearrangement, preventing the formation of unreactive dimeric Ru species [1].
| Evidence Dimension | Precursor conversion efficiency |
| Target Compound Data | Controlled monomeric reaction pathway to 3-phenyl indenylidene |
| Comparator Or Baseline | RuCl2(PPh3)3 (susceptible to off-target dimer formation) |
| Quantified Difference | Higher reproducibility and purity of the resulting indenylidene complex |
| Conditions | Reaction with 3,3-diphenylpropyn-3-ol in refluxing solvent |
Manufacturers of advanced olefin metathesis catalysts rely on the tetrakis variant to ensure high-purity batch synthesis of indenylidene precatalysts without dimeric impurities.
Due to its controlled dissociation profile and suppression of inactive dimers, Dichlorotetrakis(triphenylphosphine)ruthenium(II) is the ideal precursor for manufacturing first- and second-generation ruthenium indenylidene complexes. It reacts cleanly with 3,3-diphenylpropyn-3-ol, providing a highly reproducible route to metathesis catalysts used in ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP) [1].
This complex is a highly effective choice for the homogeneous catalytic synthesis of primary amines from aldehydes. Its pre-formed, molecularly defined structure avoids the severe yield penalties associated with in-situ catalyst generation, making it a superior choice for pharmaceutical and fine chemical manufacturing where high conversion and selectivity are paramount [2].
The tetrakis complex serves as an excellent starting material for the synthesis of highly active[RuCl2(PPh3)(PNN')] transfer hydrogenation catalysts. Its ability to cleanly exchange ligands while maintaining a monomeric state ensures high yields of the target asymmetric hydrogenation catalysts, which are critical for producing chiral secondary alcohols [3].
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